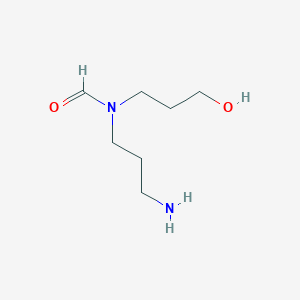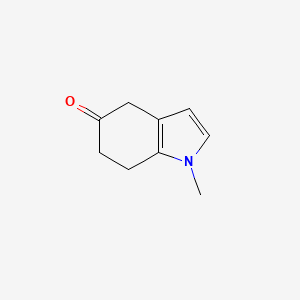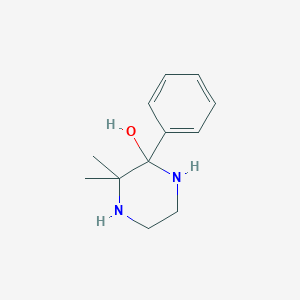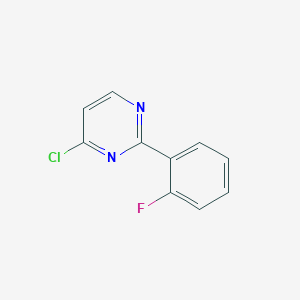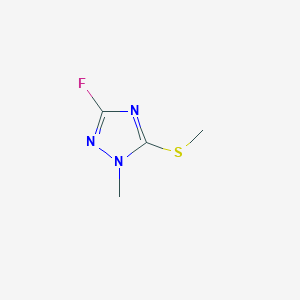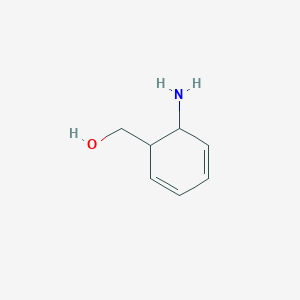
(6-Aminocyclohexa-2,4-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminocyclohexa-2,4-dien-1-yl)methanol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminocyclohexa-2,4-dien-1-yl)methanol can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This method utilizes visible light to induce the cleavage, resulting in the formation of the desired compound . Another method involves the treatment of mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photolytic reactions under controlled conditions. The use of tungsten lamps and specific reaction temperatures (below 38°C) ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Aminocyclohexa-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
Major products formed from these reactions include bis-amides, ketones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Aminocyclohexa-2,4-dien-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Aminocyclohexa-2,4-dien-1-yl)methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. The pathways involved include the formation of intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: A related compound that undergoes similar photolytic cleavage reactions.
Cyclohexa-1,4-diene-1-methanol: Another compound with a similar structure but different functional groups
Uniqueness
(6-Aminocyclohexa-2,4-dien-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexadiene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(6-aminocyclohexa-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c8-7-4-2-1-3-6(7)5-9/h1-4,6-7,9H,5,8H2 |
InChI Key |
BEPWZVINEFITLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(C=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


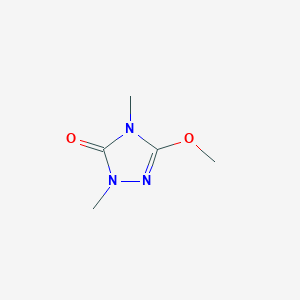



![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
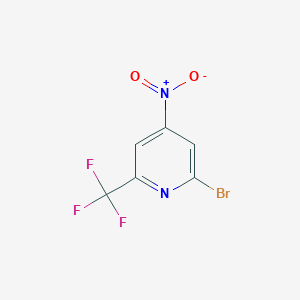
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

